molecular formula C10H7F3N2 B12343524 6-(trifluoromethyl)-4aH-quinolin-2-imine

6-(trifluoromethyl)-4aH-quinolin-2-imine

Cat. No.: B12343524
M. Wt: 212.17 g/mol
InChI Key: POFYTQCZTZEHED-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-4aH-quinolin-2-imine is a compound that features a quinoline core with a trifluoromethyl group at the 6-position and an imine group at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Quinoline derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a quinoline precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The imine group can be introduced through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of 6-(trifluoromethyl)-4aH-quinolin-2-imine may involve large-scale trifluoromethylation reactions using efficient and cost-effective reagents. The use of continuous flow reactors can enhance the scalability and safety of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-4aH-quinolin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at positions 5 and 8.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using catalysts like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-4aH-quinolin-2-imine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The imine group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(trifluoromethyl)-4aH-quinolin-2-imine is unique due to the presence of both the trifluoromethyl and imine groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

IUPAC Name

6-(trifluoromethyl)-4aH-quinolin-2-imine

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8/h1-6,14H

InChI Key

POFYTQCZTZEHED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)N=C2C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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